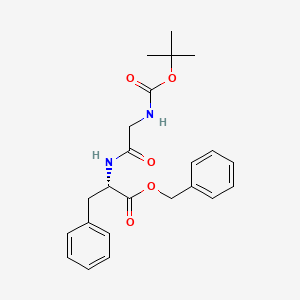

Boc-gly-phe-obzl

Description

Significance of Boc-Gly-Phe-OBzl as a Model Protected Dipeptide Intermediate

The compound N-tert-butyloxycarbonyl-glycyl-L-phenylalanine benzyl (B1604629) ester, commonly abbreviated as this compound, represents a quintessential model of a protected dipeptide intermediate. Its significance in peptide chemistry research stems from the archetypal nature of its constituent parts. The N-terminal is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the C-terminal is protected as a benzyl ester (OBzl), which can be removed by hydrogenolysis or strong acids. The dipeptide sequence itself, Gly-Phe, combines the simplest amino acid, glycine (B1666218), with an aromatic amino acid, phenylalanine, providing a structurally simple yet representative peptide backbone.

This combination of features makes this compound an excellent substrate for:

Methodology Development: It serves as a standard for testing new coupling reagents, optimizing reaction conditions, and developing novel purification techniques.

Racemization Studies: The phenylalanine residue is susceptible to racemization during peptide bond formation. Using this compound allows researchers to quantify the extent of racemization under various coupling conditions and develop strategies to suppress it. researchgate.netpharm.or.jpluxembourg-bio.com

Kinetic Analysis: The straightforward structure facilitates the kinetic analysis of both the coupling and deprotection steps, providing fundamental insights into reaction mechanisms.

Fragment Condensation: As a stable, fully protected dipeptide, it is an ideal building block for convergent synthesis strategies, where pre-synthesized peptide fragments are coupled together to create larger peptides or proteins. peptide.com

The physicochemical properties of this compound are well-defined, making it a reliable standard for analytical and preparative procedures in peptide synthesis.

| Property | Value |

|---|---|

| Chemical Formula | C23H28N2O5 |

| Molecular Weight | 412.48 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 5519-03-9 |

| N-Terminal Protection | tert-butyloxycarbonyl (Boc) |

| C-Terminal Protection | Benzyl ester (OBzl) |

Historical Context and Evolution of Protecting Group Strategies in Peptide Synthesis

The controlled synthesis of peptides is fundamentally reliant on the concept of temporary and permanent protecting groups. The evolution of these strategies has been a driving force in the advancement of peptide chemistry.

Early peptide synthesis, performed in solution, was a painstaking process. A significant breakthrough came in the 1930s with the introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas. nih.gov This group could protect the N-terminal amine and be removed by catalytic hydrogenation, a method that did not cleave the peptide bond.

The next major leap was the development of the tert-butyloxycarbonyl (Boc) group . The Boc group is stable under a variety of conditions but can be easily removed with mild acids, such as trifluoroacetic acid (TFA). nih.govlifetein.com This feature was pivotal for the revolutionary concept of Solid-Phase Peptide Synthesis (SPPS) , developed by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984. researchgate.netchemicalbook.com

In Merrifield's initial and now classic approach, the C-terminal amino acid is anchored to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by repeatedly adding N-Boc protected amino acids. The Boc group's acid lability allowed for its selective removal at each step without cleaving the growing peptide from the resin support. This cycle of deprotection, washing, and coupling could be automated, dramatically accelerating peptide synthesis. researchgate.netchemicalbook.com

For the protection of reactive amino acid side chains and the C-terminal carboxyl group, benzyl (Bzl) based protecting groups were employed. This combination gave rise to the Boc/Bzl strategy . While both Boc and Bzl groups are acid-labile, their removal requires significantly different acid strengths. The Nα-Boc group is removed with moderate acid (e.g., 20-50% TFA in dichloromethane), while the side-chain Bzl groups and the final cleavage from the resin require a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF). seplite.comresearchgate.netub.edu This differential lability, while not truly orthogonal, provided the necessary selectivity for the successful synthesis of complex peptides like bradykinin. seplite.com

| Strategy | Nα-Protection | Nα-Deprotection Condition | Side-Chain/Linker Protection | Final Cleavage Condition | Key Advantage |

|---|---|---|---|---|---|

| Boc/Bzl | Boc (Acid-labile) | Moderate Acid (e.g., TFA) | Benzyl-based (Acid-labile) | Strong Acid (e.g., HF) | Reliable for long/difficult sequences. researchgate.net |

| Fmoc/tBu | Fmoc (Base-labile) | Base (e.g., Piperidine) | tert-Butyl-based (Acid-labile) | Moderate Acid (e.g., TFA) | Milder final cleavage; true orthogonality. lifetein.com |

Overview of Research Paradigms for N-Boc-Protected Peptides with Benzyl Ester C-Terminal Protection

The Boc/Bzl protection strategy remains a powerful tool in peptide synthesis, particularly for specific research applications, even with the widespread adoption of the milder Fmoc/tBu strategy. Research paradigms utilizing N-Boc and C-benzyl ester protection are often chosen for their distinct advantages in certain contexts.

Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl strategy is highly effective in SPPS, especially for the synthesis of long or hydrophobic peptides that are prone to aggregation. researchgate.net The repetitive treatment with TFA during Nα-Boc deprotection keeps the N-terminus of the growing peptide chain protonated as an ammonium (B1175870) salt. This positive charge helps to disrupt inter-chain hydrogen bonding that leads to aggregation, thereby improving solvation and coupling efficiency. nih.gov This approach has been successfully used to synthesize challenging sequences, such as the C-terminal fragment of HIV-1 proteinase (residues 81-99). nih.gov

Fragment Condensation: Protected peptide fragments, such as this compound, are key components in convergent or fragment condensation synthesis. peptide.com In this approach, smaller protected peptide segments are synthesized and purified independently, often via solution-phase methods, and then coupled together to form the final, larger peptide. This strategy avoids the cumulative yield losses and purification challenges associated with the stepwise synthesis of very long peptides. The stability of the Boc and benzyl ester groups allows for the selective deprotection of either the N- or C-terminus of a fragment to facilitate its coupling with another fragment.

Solution-Phase Synthesis: While SPPS is dominant, solution-phase synthesis is still valuable, particularly for large-scale production and the synthesis of short peptides or peptide fragments. The Boc/Bzl protection scheme is well-suited for these methods. For instance, Boc-protected amino acids can be coupled to amino acid benzyl esters using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to form protected dipeptides like this compound. nih.gov These intermediates can then be selectively deprotected for further chain elongation.

| Research Application | Key Finding/Advantage of Boc/Bzl Strategy | Example Peptide/Study |

|---|---|---|

| Synthesis of "Difficult" Sequences | Acidic deprotection protonates the N-terminus, reducing aggregation and improving coupling yields. nih.gov | HIV-1 Proteinase C-terminal fragment (81-99). nih.gov |

| Fragment Condensation | Allows for the synthesis of stable, fully protected peptide segments that can be coupled to form larger proteins. peptide.com | Synthesis of large peptides and small proteins via chemoselective ligation. nih.gov |

| Early SPPS Development | The differential acid lability of Boc and Bzl groups enabled the first automated solid-phase syntheses. | Synthesis of Bradykinin by Merrifield. seplite.com |

| Synthesis of C-terminal Thioesters | The Boc/Bzl strategy is often more compatible with the synthesis of peptide thioesters used in Native Chemical Ligation (NCL). researchgate.net | Synthesis of polypeptide thioesters for NCL applications. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)24-15-20(26)25-19(14-17-10-6-4-7-11-17)21(27)29-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDLKMXLBSHCQL-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protective Group Chemistry and Orthogonality in the Context of Boc Gly Phe Obzl

Nα-tert-Butyloxycarbonyl (Boc) Protection in Dipeptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. ontosight.aimasterorganicchemistry.comorgsyn.org Its popularity stems from its ease of introduction and its selective removal under specific acidic conditions. ontosight.aimasterorganicchemistry.com

Orthogonality of the Boc Group with Other Common Amino Acid Side-Chain Protecting Groups

Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others without affecting them. organic-chemistry.org The Boc group is a key component of an orthogonal protection strategy. It is acid-labile, while other common protecting groups are stable to acidic conditions but can be removed by other means. total-synthesis.com

For example, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and can be removed with a mild base like piperidine. total-synthesis.comiris-biotech.de The benzyloxycarbonyl (Cbz or Z) group is typically removed by catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com The allyloxycarbonyl (Alloc) group is cleaved using transition metal catalysis, often with a palladium catalyst. total-synthesis.com

This orthogonality allows for complex peptide synthesis, where different amino acids with various side-chain functionalities can be incorporated into a growing peptide chain. The appropriate protecting groups can be selectively removed at each step to allow for the next coupling reaction without disturbing the rest of the protected peptide.

Impact of the Boc Group on Peptide Backbone Reactivity and Conformational Preferences

The presence of the Boc group at the N-terminus can influence both the reactivity and the conformational preferences of the peptide backbone. The bulky tert-butyl group can create steric hindrance, which may affect the rate of subsequent coupling reactions.

From a conformational standpoint, the urethane (B1682113) bond of the Boc group exhibits different properties compared to a standard peptide bond. While peptide bonds strongly prefer a trans conformation, the urethane amide bond of a Boc-protected amino acid can adopt both cis and trans conformations in solution and in crystal structures. researchgate.net Computational studies have shown that for Boc-amino acid derivatives, the energy difference between the cis and trans conformations is nearly equal, unlike in peptide bonds where the trans form is significantly more stable. researchgate.net

The bulky nature of the Boc group can also influence the local conformation of the peptide chain. It can participate in attractive interactions with certain side chains, such as the phenyl ring of phenylalanine, potentially stabilizing specific conformations. researchgate.net In some cases, the Boc group has been shown to promote the formation of β-turn structures in peptides. nih.gov

C-Terminal Benzyl (B1604629) Ester (OBzl) Protection

The benzyl ester (OBzl) is a common protecting group for the C-terminal carboxyl group of amino acids in peptide synthesis. openstax.org It offers stability during the synthesis and can be removed under specific conditions.

Mechanisms and Selectivity of OBzl Group Cleavage (e.g., Catalytic Hydrogenation, Saponification)

The OBzl group can be cleaved through several methods, with catalytic hydrogenation and saponification being the most common.

Catalytic Hydrogenation: This is a mild and widely used method for deprotecting benzyl esters. The reaction is typically carried out using a palladium catalyst (Pd/C) and a source of hydrogen gas. openstax.orgekb.eg The mechanism involves the hydrogenolysis of the benzylic C-O bond, which is relatively weak. This process cleaves the ester, releasing the free carboxylic acid and toluene (B28343) as a byproduct. openstax.orgthieme-connect.de A key advantage of this method is that it is generally compatible with most other protecting groups, including the Boc group.

Saponification: This method involves the hydrolysis of the ester using a base, typically sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution. openstax.orgekb.eg The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt. Subsequent acidification then yields the free carboxylic acid. While effective, saponification can sometimes lead to side reactions, such as racemization, especially if the reaction conditions are not carefully controlled. ekb.eg

The OBzl group is also labile to strong acids like hydrogen fluoride (B91410) (HF), which is often used in the final deprotection step of Boc-based solid-phase peptide synthesis. iris-biotech.de

Comparative Studies of Benzyl Ester vs. Other Carboxyl Protecting Groups in Peptide Synthesis

Studies have shown that in chemoenzymatic peptide synthesis using papain as a catalyst, the benzyl ester of alanine (B10760859) and glycine (B1666218) resulted in a much greater polymerization efficiency compared to methyl, ethyl, and tert-butyl esters. acs.org This suggests that the nature of the ester group can significantly influence the efficiency of peptide bond formation. The tert-butyl ester, in particular, was found to be poorly recognized by the enzyme due to its bulkiness. acs.org

In solution-phase synthesis, the choice between different ester groups can also impact the physical properties of the peptide intermediates, such as their crystallinity and solubility, which can affect the ease of purification.

Stability and Selective Removal of OBzl in Multi-Step and Convergent Peptide Syntheses

The benzyl ester (OBzl) is a widely employed C-terminal protecting group in both multi-step and convergent peptide synthesis strategies due to its relative stability under the conditions required for Boc group removal. nih.govnih.gov In a typical multi-step synthesis, the Boc group is repeatedly cleaved with moderate acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the OBzl group at the C-terminus remains stable. peptide.com The final deprotection of the OBzl group, along with other benzyl-based side-chain protecting groups, is typically achieved using strong acids like anhydrous hydrogen fluoride (HF). nih.govsigmaaldrich.com

In convergent synthesis, protected peptide fragments are prepared and then coupled together. nih.govpolypeptide.com Boc-Gly-Phe-OBzl can serve as a valuable C-terminal dipeptide fragment. The stability of the OBzl group is crucial during the synthesis and purification of this fragment. Once the fragment is assembled, its OBzl group must be selectively removed to expose the C-terminal carboxyl group for coupling with another N-terminally deprotected fragment. The most common method for the selective cleavage of the OBzl group in the presence of an N-terminal Boc group is catalytic hydrogenolysis. tandfonline.comgoogle.comnih.gov This method offers excellent selectivity, as the Boc group is stable to these conditions. organic-chemistry.org

Research Findings on OBzl Removal:

Several studies have demonstrated the effective and selective removal of the OBzl group from peptide chains while preserving the Boc group.

Catalytic Hydrogenation: In the synthesis of bitter peptides, a protected tetrapeptide, Z-Arg(NO2)-Pro-Gly-Phe-OBzl, was subjected to catalytic hydrogenation to remove both the Z and OBzl groups simultaneously. tandfonline.com A similar strategy is applicable for the selective removal of the OBzl group. For instance, the hydrogenolysis of Boc-Tyr(OBzl)-Tyr-OBzl using a 10% Palladium on carbon (Pd/C) catalyst in 1,4-dioxane (B91453) successfully removed the benzyl ether and ester protecting groups. nih.gov Another study describes the hydrogenolysis of various Boc-protected peptide benzyl esters, such as Boc-Gly-Gly-Xaa-Pro-OBzl (where Xaa is Ala, Ile, or Phe), using ammonium (B1175870) formate (B1220265) and 10% Pd-C in methanol (B129727) to cleave the benzyl ester. doi.org

Patent Literature: A patent discloses the synthesis of Fmoc-His(Trt)-Gly-OH and Boc-His(Trt)-Gly-OH via catalytic hydrogenolysis of their corresponding benzyl esters, Fmoc-His(Trt)-Gly-OBzl and Boc-His(Trt)-Gly-OBzl, using a 5% Pd/C catalyst in an aqueous ethanol (B145695) solution over 16 hours. google.com This demonstrates the feasibility of selective OBzl removal in the presence of acid-labile Trityl and Boc groups.

Below is a data table summarizing conditions for the selective removal of the OBzl group.

| Protected Peptide | Reagents and Conditions | Product | Yield | Reference |

| Boc-His(Trt)-Gly-OBzl | 5% Pd/C, 50% aqueous ethanol, 16 hours | Boc-His(Trt)-Gly-OH | 52.8% | google.com |

| Boc-Gly-Gly-Phe-Pro-OBzl | 10% Pd-C, Ammonium formate, Methanol, 30 min, RT | Boc-Gly-Gly-Phe-Pro-OH | - | doi.org |

| Boc-Tyr(OBzl)-Tyr-OBzl | 10% Pd/C, 1,4-Dioxane, 24 hours, RT | Boc-Tyr-Tyr-OH | - | nih.gov |

| Z-Arg(NO2)-Pro-Gly-Phe-OBzl | Catalytic hydrogenation | Arg-Pro-Gly-Phe | - | tandfonline.com |

Strategies for Differential Protecting Group Manipulation in this compound Chemistry

The differential manipulation of the Boc and OBzl protecting groups in this compound is critical for its use as a building block in peptide synthesis. The goal is to selectively cleave one group while leaving the other intact, allowing for either N-terminal or C-terminal chain extension.

Selective Removal of the Boc Group:

The Boc group is designed to be labile to moderately acidic conditions, which allows for its removal without affecting the more acid-stable OBzl group. peptide.comorganic-chemistry.org This is the cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), where the temporary N-terminal Boc group is removed at each cycle. nih.gov

Acidic Cleavage: The most common method involves treating the Boc-protected peptide with an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. tandfonline.comdoi.orgjk-sci.com For example, in the synthesis of a tetrapeptide, the Boc group was removed from this compound using hydrogen chloride in dioxane to yield H-Gly-Phe-OBzl·HCl. tandfonline.com Similarly, other Boc-protected peptide benzyl esters have been deprotected using 4.0 M HCl in dioxane for 1.5 hours. doi.org The general mechanism of Boc deprotection with acid involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine. jk-sci.com

Selective Removal of the OBzl Group:

As discussed previously, the primary method for selectively removing the OBzl group in the presence of a Boc group is catalytic hydrogenolysis. tandfonline.comgoogle.comnih.gov The benzyl ester is susceptible to cleavage by hydrogen gas in the presence of a palladium catalyst, conditions under which the Boc group is completely stable. organic-chemistry.org This orthogonality allows for the preparation of N-Boc protected peptide acids from their corresponding benzyl esters.

Research Findings on Differential Deprotection:

The following table summarizes experimental conditions for the differential manipulation of the protecting groups in this compound and related structures.

| Starting Material | Reagents and Conditions | Major Product | Purpose | Reference |

| This compound | Hydrogen chloride in dioxane | H-Gly-Phe-OBzl·HCl | N-terminal elongation | tandfonline.com |

| Boc-Phe-Pro-OBzl | 4N HCl/dioxane, 1.5 hours | HCl·H-Phe-Pro-OBzl | N-terminal elongation | doi.org |

| Boc-His(Trt)-Gly-OBzl | 5% Pd/C, H₂, 50% aq. EtOH, 16h | Boc-His(Trt)-Gly-OH | C-terminal elongation | google.com |

| Boc-Ala-Asn-Lys(Boc)-Gly-Phe-Leu-OBzl | Catalytic Hydrogenolysis | Boc-Ala-Asn-Lys(Boc)-Gly-Phe-Leu-OH | C-terminal elongation | researchgate.net |

This differential reactivity is fundamental to the utility of this compound as a versatile building block. By choosing the appropriate deprotection conditions, chemists can selectively expose either the N-terminus for acylation or the C-terminus for activation and coupling, enabling the construction of complex peptide sequences through convergent or stepwise strategies.

Mechanistic Investigations and Stereochemical Control in Boc Gly Phe Obzl Transformations

Elucidation of Peptide Bond Formation Mechanisms involving Glycine (B1666218) and Phenylalanine Residues

The formation of the peptide bond between N-Boc protected glycine (Boc-Gly-OH) and phenylalanine benzyl (B1604629) ester (H-Phe-OBzl) is a condensation reaction that results in the elimination of a water molecule. vaia.comlibretexts.orgbyjus.com This process, a type of nucleophilic acyl substitution, is not spontaneous and requires the activation of the carboxylic acid group of Boc-Gly-OH to facilitate the nucleophilic attack by the amino group of H-Phe-OBzl. khanacademy.orgmdpi.comiris-biotech.de

The general mechanism proceeds through several key steps:

Activation of the Carboxyl Group : The carboxylic acid of Boc-Gly-OH is converted into a more reactive species. This is typically achieved using a coupling reagent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). iris-biotech.de The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack : The free amino group of H-Phe-OBzl acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. byjus.comyoutube.com

Peptide Bond Formation : The attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond, yielding Boc-Gly-Phe-OBzl. The byproduct of the carbodiimide (e.g., dicyclohexylurea) is formed simultaneously. iris-biotech.de

To prevent side reactions and minimize racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt reacts with the O-acylisourea intermediate to form an active ester (Boc-Gly-OBt), which is less reactive than the O-acylisourea but more susceptible to aminolysis, leading to a cleaner reaction. peptide.comnih.gov The N-terminal Boc group is crucial as it prevents the uncontrolled polymerization of glycine during the activation step. bzchemicals.comgoogle.com

Kinetic Studies of Coupling Reactions Yielding this compound and its Subsequent Transformations

While specific kinetic rate constants for the this compound coupling are not extensively documented in isolation, kinetic studies of similar peptide couplings provide significant insights. The rate of peptide bond formation is highly dependent on several factors: the nature of the coupling reagent and any additives, the solvent, the temperature, and the concentration of reactants. annualreviews.org

Kinetic analyses have shown that the aminolysis of active esters, such as those derived from HOBt, is very rapid. annualreviews.org The choice of coupling reagent directly impacts the reaction kinetics. For instance, isobutylchloroformate is used to form a mixed anhydride (B1165640) with the Boc-amino acid, which is then reacted with the amine component; this reaction is typically conducted at low temperatures (e.g., -15 °C) to control the reaction rate and minimize side reactions. doi.org

The table below summarizes findings from a study on the synthesis of a Boc-dipeptide, illustrating how different coupling conditions can influence reaction outcomes, which are a direct consequence of the underlying kinetics.

| Entry | Coupling Agent | Additive | Base | Solvent System | Yield (%) | Reference |

| 1 | DCC | HOBt | - | Dichloromethane (B109758)/DMF | 91 | rsc.org |

| 2 | EDC | HOAt | DIPEA | DMF | 81 | rsc.org |

This interactive table demonstrates the impact of different reagent combinations on the yield of a model dipeptide synthesis, reflecting kinetic efficiency.

Subsequent transformations of this compound, such as the deprotection of the Boc or OBzl groups, also have distinct kinetic profiles. The acid-catalyzed removal of the Boc group with trifluoroacetic acid (TFA) is a rapid reaction, while the hydrogenolysis of the OBzl group is dependent on catalyst activity, hydrogen pressure, and substrate concentration. peptide.comresearchgate.net

Analysis and Mitigation of Racemization during Coupling and Deprotection Steps

A significant challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acids. Phenylalanine, as the C-terminal residue being activated in a fragment condensation or as the incoming activated residue, is susceptible to racemization. mdpi.compeptide.com

The primary mechanism for racemization during the coupling step is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.comnih.govwiley-vch.de This occurs when the carbonyl oxygen of the N-protecting group (in this case, the Boc group on the preceding residue does not directly participate, but the N-acyl group of an activated phenylalanine would) attacks the activated carboxyl carbon. The resulting oxazolone (B7731731) has an acidic proton at the Cα position, which can be easily abstracted by a base, leading to a loss of chirality. nih.gov

Mitigation Strategies:

Choice of Coupling Reagents and Additives : The use of additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a cornerstone of racemization suppression. peptide.commdpi.com These additives convert the initial highly reactive intermediate into an active ester that is more reactive towards the desired aminolysis and less prone to oxazolone formation. iris-biotech.denih.gov

Base Selection : The choice of base used during coupling is critical. Sterically hindered and weaker bases are preferred to minimize proton abstraction from the α-carbon. luxembourg-bio.com For example, N-methylmorpholine (NMM) is often superior to the stronger, less hindered diisopropylethylamine (DIPEA). nih.govluxembourg-bio.com

Deprotection Conditions : The deprotection of the N-terminal Boc group is achieved with strong acids like TFA. This process does not typically induce racemization at the adjacent chiral center. peptide.commasterorganicchemistry.com The C-terminal OBzl group is commonly removed by catalytic hydrogenolysis, a method that also preserves the stereochemistry of the phenylalanine residue. researchgate.net

The following table compares the effect of different bases on the degree of epimerization for phenylglycine, an amino acid known to be highly susceptible to racemization, providing a model for the behavior of phenylalanine.

| Coupling Base | pKa | Epimerization (%) | Reference |

| DIPEA | 10.1 | High | luxembourg-bio.com |

| NMM | 7.38 | Lower | luxembourg-bio.com |

| TMP | - | Minimal | luxembourg-bio.com |

| DMP | - | Minimal | luxembourg-bio.com |

This interactive table illustrates the correlation between base strength/steric hindrance and the extent of racemization, a key consideration for synthesizing this compound.

Solvent Effects on Reaction Yields, Purity, and Stereochemical Integrity in this compound Chemistry

Solvents play a multifaceted role in peptide synthesis, influencing reagent solubility, reaction rates, and the suppression of side reactions. thermofisher.comnih.gov The choice of solvent can significantly affect the yield, purity, and stereochemical integrity of this compound.

Yield and Purity : The most common solvents in peptide synthesis are highly polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), chosen for their excellent ability to dissolve protected amino acids and reagents. thermofisher.combiotage.com Dichloromethane (DCM) is also frequently used. biotage.com For hydrophobic sequences, NMP can sometimes be superior to DMF in preventing aggregation, thereby increasing yield and purity. biotage.com Recent research has focused on greener alternatives, with studies showing that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or binary mixtures such as N-butylpyrrolidinone (NBP) and ethyl acetate (B1210297) (EtOAc) can lead to improved yields and purity compared to traditional solvents. nih.govlu.se

Stereochemical Integrity : The solvent environment can influence the rate of racemization. Solvent polarity can affect the stability of the intermediates involved in the racemization pathway. mdpi.comrsc.org For example, changing the solvent from DMF to the less polar DCM has been shown to suppress certain side reactions involving coupling additives, which indirectly preserves the purity of the final peptide. mdpi.com The use of binary solvent mixtures offers a strategy to fine-tune the polarity of the reaction medium, potentially using different compositions for the coupling and deprotection steps to optimize both reactions while minimizing side reactions like racemization. rsc.org

| Solvent / Solvent System | Relative Polarity | Typical Outcome on Yield/Purity | Reference |

| DMF | High | Good, but can promote aggregation in some cases | biotage.com |

| NMP | High | Often better for hydrophobic peptides, preventing aggregation | biotage.com |

| DCM | Medium | Good solvating power for some resins, favorable kinetics | biotage.com |

| NBP:EtOAc (1:1) | Medium | Reported higher yield and purity than DMF for certain syntheses | lu.se |

| Propylene Carbonate | High | A "green" alternative shown to be effective in solution-phase synthesis | rsc.org |

This interactive table summarizes the characteristics and performance of various solvents used in peptide synthesis, relevant to the preparation of this compound.

Characterization of Side Reactions and Development of Suppression Strategies

Beyond racemization, several other side reactions can compromise the yield and purity of this compound.

Diketopiperazine (DKP) Formation : At the dipeptide stage, after the removal of the Boc group from the glycine residue, the newly freed amino group can intramolecularly attack the C-terminal benzyl ester of phenylalanine. This cyclization reaction forms a stable six-membered diketopiperazine ring, cleaving the dipeptide from the resin support in solid-phase synthesis or creating a difficult-to-remove impurity in solution-phase synthesis. peptide.com

Suppression : In Boc-chemistry, this can be suppressed by using in situ neutralization protocols where the coupling of the third amino acid is performed immediately after neutralization of the dipeptide TFA salt, without a free-amine intermediate stage. peptide.com

Urethane (B1682113) Formation : When using the mixed anhydride method for activation, the amine can attack the wrong carbonyl group (the one from the carbonic acid part of the anhydride), leading to the formation of a urethane byproduct and terminating the peptide chain. researchgate.net

Suppression : This is effectively suppressed by adding an additive like HOBt before the amine component is introduced. researchgate.net

Side Reactions from Deprotection : During the removal of the Boc group with TFA, the highly reactive tert-butyl cation is generated. peptide.com While less of a concern for glycine and phenylalanine compared to residues like tryptophan or methionine, this cation can potentially cause side reactions like Friedel-Crafts alkylation of the phenylalanine aromatic ring under certain conditions.

Suppression : The addition of scavengers, such as water, phenol, or thioanisole, to the TFA cleavage solution effectively quenches the tert-butyl cations, preventing these side reactions. peptide.comnih.gov

Incomplete Reactions : Incomplete coupling or deprotection steps lead to the formation of deletion sequences (e.g., missing the glycine residue) or truncated peptides, which can be difficult to separate from the desired product. gyrosproteintechnologies.com

Suppression : Driving reactions to completion by using an excess of reagents, allowing for sufficient reaction time, and choosing highly efficient coupling reagents and solvents are common strategies. iris-biotech.dethieme-connect.de Monitoring the reaction progress using tests like the Kaiser test (for primary amines) is also crucial.

Advanced Spectroscopic and Analytical Characterization Methodologies for Boc Gly Phe Obzl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including peptides like Boc-Gly-Phe-OBzl. gu.se It provides detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR are fundamental for verifying the successful synthesis and purity of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for each part of the molecule. The tert-butoxycarbonyl (Boc) protecting group typically shows a singlet for its nine equivalent protons. The protons of the glycine (B1666218), phenylalanine, and benzyl (B1604629) (OBzl) ester groups appear in distinct regions of the spectrum, and their integration values correspond to the number of protons.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the peptide bond and the ester, the quaternary carbon of the Boc group, and the various carbons of the amino acid residues and protecting groups. nih.gov The number and position of these signals are used to confirm the molecular structure and assess the presence of impurities.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs

Note: Exact chemical shifts for this compound can vary depending on the solvent and experimental conditions. The data below is for analogous structures to illustrate typical chemical shift ranges.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Boc (C(CH₃)₃) | ~1.38 (s, 9H) | ~28.1 |

| Boc (C(CH₃)₃) | - | ~77.9 |

| Gly (α-CH₂) | ~3.83-3.98 (m, 2H) | ~40.6 |

| Phe (α-CH) | - | ~59.4 |

| Phe (β-CH₂) | ~2.75-2.90 (m, 2H) | ~37.4 |

| Phe (Aromatic CH) | ~7.20-7.45 (m, 5H) | ~126.5, 128.5, 127.3 |

| OBzl (CH₂) | ~5.12 (s, 2H) | ~65.8 |

| OBzl (Aromatic CH) | ~7.36 (s, 5H) | ~128.3, 128.0, 127.9 |

| Carbonyl (CO) | - | ~171.9, 169.6, 155.3 |

Data compiled from studies on similar Boc-protected dipeptides. unimi.it

While 1D NMR confirms the basic structure, 2D NMR techniques are indispensable for unambiguously assigning all signals and elucidating the three-dimensional conformation of the peptide in solution. numberanalytics.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons within the Gly and Phe residues. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. numberanalytics.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space, providing key information for defining the peptide's preferred conformation.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear techniques correlate the chemical shifts of protons with directly attached carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. numberanalytics.comslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds away). This is particularly useful for connecting different parts of the molecule, for instance, linking the Gly α-protons to the Phe carbonyl carbon across the peptide bond.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org It is essential for confirming the molecular weight of this compound and can provide structural information through fragmentation analysis. lcms.cz

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. chromatographyonline.com For this compound, HRMS would confirm the expected molecular formula. In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. lcms.cz The resulting fragmentation pattern is characteristic of the peptide's sequence. For this compound, characteristic cleavages would occur at the amide bond, as well as losses of the Boc and benzyl protecting groups.

Table 2: Expected HRMS Data for this compound (C₂₃H₂₈N₂O₅)

| Ion | Calculated m/z |

| [M+H]⁺ | 429.2071 |

| [M+Na]⁺ | 451.1890 |

| [M+K]⁺ | 467.1630 |

Circular Dichroism (CD) Spectroscopy for Solution-State Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com It is a sensitive technique for studying the secondary structure of peptides and proteins in solution. nih.govnih.gov For a small, flexible peptide like this compound, the CD spectrum can provide insights into its conformational preferences, such as the presence of turn-like structures or a random coil arrangement. researchgate.net The aromatic ring of the phenylalanine residue also contributes to the CD spectrum in the near-UV region.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Diastereomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. nii.ac.jp Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is typically employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Furthermore, if chiral amino acids are used, HPLC is critical for resolving and quantifying diastereomers. researchgate.net For instance, if the synthesis inadvertently used a mixture of L- and D-phenylalanine, the resulting Boc-Gly-L-Phe-OBzl and Boc-Gly-D-Phe-OBzl diastereomers could be separated using a chiral stationary phase or by derivatization with a chiral reagent.

Thin-Layer Chromatography (TLC) as a Rapid Monitoring Tool in Synthesis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of the synthesis of this compound. sigmaaldrich.comumich.edulibretexts.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. umich.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. libretexts.org TLC is invaluable for determining the optimal reaction time and for guiding the purification process, such as column chromatography. jrespharm.comrsc.org

X-ray Crystallography for Solid-State Structural Determination of Related Protected Peptides

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of molecules in their solid state. For protected peptides, this method provides unparalleled insight into their conformational preferences, intermolecular interactions, and the influence of protecting groups on the peptide backbone and side-chain orientations. While a specific crystal structure for this compound is not extensively documented in publicly accessible crystallographic databases, a wealth of data exists for structurally analogous protected dipeptides and oligopeptides. These studies collectively illuminate the principles governing the solid-state conformation of such systems.

Detailed analysis of related N-Boc protected peptides reveals a strong propensity for the formation of well-defined secondary structures, such as β-turns and sheet-like arrangements, stabilized by a network of intramolecular and intermolecular hydrogen bonds. The bulky tert-butoxycarbonyl (Boc) group, in conjunction with the C-terminal benzyl (OBzl) ester, significantly influences the conformational landscape, often promoting specific folded structures.

For instance, the crystal structure of Boc-Phe-Leu-OBzl, a closely related dipeptide, demonstrates how such molecules can adopt folded conformations where hydrophobic side chains are positioned on opposite sides of the peptide backbone. iucr.org In the crystalline state, these molecules are interconnected through N-H···O hydrogen bonds, forming infinite sheets that resemble parallel β-sheets. iucr.org This tendency to form extended, hydrogen-bonded networks is a recurring motif in the crystallography of protected peptides.

Similarly, studies on other Boc-protected dipeptides, such as Boc-Val-Val-OMe and Boc-Ile-Ala-OMe, show that they also crystallize in parallel β-sheet arrangements. rsc.org Despite this commonality in secondary structure, their higher-order aggregation can differ significantly, leading to distinct crystalline morphologies. rsc.org This highlights the subtle interplay between amino acid sequence and the resulting supramolecular architecture.

The introduction of non-standard or conformationally constrained amino acids can further direct the solid-state structure. For example, the dipeptide Boc-Aib-L-Mag-NHBzl adopts a specific turn-like conformation, guided by the presence of the α-aminoisobutyric acid (Aib) residue. acs.org

The table below summarizes crystallographic data for a selection of related protected peptides, showcasing the diversity in crystal systems and unit cell parameters, while also underscoring common conformational themes.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Key Conformational Features |

| Boc-Phe-Leu-OBzl | Monoclinic | P2₁ | a = 13.706 Å, b = 22.800 Å, c = 30.674 Å, β = 97.15° | Folded conformations, parallel β-sheet like arrangement iucr.org |

| Boc-Val-Val-OMe | Orthorhombic | P2₁2₁2₁ | a = 9.882 Å, b = 17.518 Å, c = 24.331 Å | Parallel β-sheet structure rsc.org |

| Boc-Ile-Ala-OMe | Orthorhombic | P2₁2₁2₁ | a = 9.878 Å, b = 17.511 Å, c = 24.320 Å | Parallel β-sheet structure rsc.org |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Monoclinic | P2 | a = 12.489 Å, b = 5.113 Å, c = 18.751 Å, β = 90.473° | Non-centrosymmetric structure stabilized by intramolecular hydrogen bonds preprints.org |

| Boc-L-Cys(Me)-L-Leu-OMe | Hexagonal | P6₁ | a = 15.390 Å, b = 15.390 Å, c = 19.332 Å | Helical self-assembly rsc.org |

| N-tosyl-L-Ser-Gly-OMe monohydrate | Monoclinic | P2₁ | a = 10.597 Å, b = 5.929 Å, c = 14.596 Å, β = 106.33° | Extended conformation nih.gov |

These examples underscore the power of X-ray crystallography in providing a high-resolution snapshot of the solid-state structures of protected peptides. The data obtained from such studies are crucial for understanding how primary sequence and protecting groups dictate three-dimensional structure, which in turn influences the material properties and potential applications of these molecules. The consistent observation of ordered hydrogen-bonded networks in these related compounds strongly suggests that this compound would also adopt a well-defined, extended, or folded conformation in the crystalline state, likely participating in similar intermolecular hydrogen bonding patterns.

Research Applications of Boc Gly Phe Obzl in Advanced Organic and Peptide Synthesis

Role as a Key Intermediate in the Synthesis of Longer Oligopeptides and Polypeptides

Boc-Gly-Phe-OBzl is a fundamental intermediate in the solution-phase synthesis of longer oligopeptides and polypeptides. The Boc group provides temporary protection for the N-terminal amino group, while the benzyl (B1604629) ester protects the C-terminal carboxyl group. This orthogonal protection strategy allows for selective deprotection and chain elongation.

The synthesis of more complex peptides often involves a convergent strategy where smaller peptide fragments are synthesized and then coupled together. polypeptide.com For instance, this compound can be deprotected at the N-terminus to yield H-Gly-Phe-OBzl, which can then be coupled with another N-terminally protected amino acid or peptide fragment. tandfonline.com Conversely, deprotection of the C-terminal benzyl ester furnishes Boc-Gly-Phe-OH, ready for coupling with a C-terminally protected amino acid or peptide. This step-wise approach is crucial for building longer peptide chains with defined sequences. thieme-connect.de

The choice of coupling reagents and reaction conditions is critical to ensure high yields and prevent racemization. mdpi.com Common coupling methods include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents such as TBTU and HATU. core.ac.uk The solution-phase methodology, while sometimes labor-intensive, is well-suited for the large-scale synthesis of peptides. polypeptide.compeptide.com

Table 1: Examples of Oligopeptides Synthesized Using this compound as an Intermediate

| Resulting Peptide/Fragment | Synthetic Strategy | Reference |

| Arg-Pro-Gly-Phe | This compound was deprotected at the N-terminus and coupled with Z-Arg(NO2)-Pro-OH. | tandfonline.com |

| Met-enkephalin (Tyr-Gly-Gly-Phe-Met) | While not directly using this compound, a similar strategy involving Boc-Phe-OH and a protected methionine benzyl ester highlights the utility of this protection scheme. | researchgate.net |

| Boc-Phe-Pro-Gly-OH | A convergent approach where Boc-Pro-Gly-OBzl is synthesized and coupled with Boc-Phe-OSu illustrates the fragment condensation strategy. | polypeptide.com |

Utilization in the Construction of Peptidomimetics and Constrained Peptide Architectures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and bioavailability. This compound serves as a scaffold for the synthesis of various peptidomimetics.

One area of application is in the development of aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification can induce specific conformational preferences, such as β-turns. researchgate.net The synthesis of such analogs often involves coupling protected hydrazine (B178648) derivatives, and this compound can be a starting point for creating these modified peptide backbones.

Furthermore, this compound is utilized in the synthesis of cyclic peptidomimetics. Cyclization can be achieved through various strategies, including intramolecular amide bond formation or the introduction of covalent bridges like disulfide bonds. ias.ac.inpsu.edu These constrained architectures are valuable for studying structure-activity relationships and developing therapeutic agents. For example, a "one-pot" synthesis of β-turn cyclic peptidomimetics has been developed using a "volatilizable" support, where linear precursors, which can be derived from intermediates like this compound, undergo intramolecular cyclization. nih.gov

Development of Model Peptide Sequences for Biophysical and Structural Investigations

Short, well-defined peptide sequences are crucial models for investigating fundamental biophysical and structural phenomena in proteins, such as folding and self-assembly. This compound and its derivatives are frequently used to synthesize these model peptides.

The study of protected oligopeptides provides insights into the formation of secondary structures like β-sheets and helices. researchgate.net For instance, the self-association of protected oligopeptides with extended backbone conformations can lead to the formation of supramolecular β-sheets, a process implicated in amyloid deposition. researchgate.net

The conformational preferences of peptides containing a,a-dialkyl amino acids have also been investigated using model peptides. The crystal structure of the benzyl ester of emerimicin (B12651972) fragment 1-9, Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-OBzl, highlights the influence of these modified amino acids on helical conformations. pnas.org Additionally, the design of crystalline helices of short oligopeptides has been explored as a model for the nucleation of α-helices, with studies on tripeptides like Gly-L-Ala-L-Phe demonstrating stable helical conformations in the crystalline state. pnas.org

Contribution to Studies on Peptide Self-Assembly and Supramolecular Chemistry

The self-assembly of peptides into ordered nanostructures is a rapidly growing field with applications in materials science and nanotechnology. Boc-protected peptides, including derivatives of this compound, are instrumental in these studies. The protecting groups can influence the self-assembly process, leading to the formation of various morphologies such as fibrils, nanotubes, and vesicles.

The self-assembly of N- and C-protected tripeptides, such as Boc-Gly-Phe-Phe-OMe, has been shown to result in unique crystallographic signatures and supramolecular architectures. rsc.org The presence of protecting groups can significantly alter the molecular arrangement and the resulting self-assembled structures. rsc.org For example, the Boc group can participate in hydrogen bonding and influence the packing of the peptide molecules.

Studies on diphenylalanine-based amphiphiles, where the termini are capped with groups like Boc and benzyl esters, have demonstrated the remarkable control that solvent choice and terminal modifications have on the self-assembly process. unizar.es These investigations contribute to the fundamental understanding of non-covalent interactions that drive the formation of complex biomolecular structures. nih.gov The ability to control the self-assembly of peptides opens up possibilities for creating novel biomaterials with tailored properties for applications in areas like drug delivery and tissue engineering. rsc.org

Applications in Combinatorial Peptide Synthesis Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug leads and biological probes. This compound and similar protected dipeptides can be valuable building blocks in the construction of combinatorial peptide libraries.

In solid-phase peptide synthesis (SPPS), a common method for creating peptide libraries, a peptide is assembled on a solid support. nih.gov The Boc/Bzl protection strategy is a well-established method in SPPS. peptide.com Although less common now than the Fmoc/tBu strategy, it remains relevant for specific applications. A library of di- to tetrapeptides has been synthesized in solution with moderate to good yields from standard and nonstandard Boc-protected amino acids. researchgate.net

A two-step combinatorial method for the C-terminal modification of peptides has been described, where a protected peptide with a free C-terminal carboxyl group is synthesized on a solid support and then esterified or amidated in solution. nih.gov This approach allows for the generation of a diverse library of peptide derivatives from a common intermediate. The use of "volatilizable" supports in conjunction with Boc-protected amino acids has also been explored for the parallel synthesis of peptidomimetics. nih.gov

Future Prospects and Interdisciplinary Research Directions for Boc Gly Phe Obzl Chemistry

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize peptide chemistry. nih.gov These computational tools are increasingly being used to accelerate the design and evaluation of a vast number of compounds, including peptides. nih.gov For a molecule like Boc-Gly-Phe-OBzl, AI and ML can be leveraged in several ways:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, reactivity, and potential biological activity of peptides containing the Boc-Gly-Phe moiety. This can guide the design of novel peptides with desired characteristics, saving significant time and resources in the laboratory.

Synthesis Optimization: ML models can analyze various synthetic parameters (e.g., solvents, coupling reagents, temperature) to predict the optimal conditions for the synthesis of this compound and its derivatives, maximizing yield and purity.

De Novo Peptide Design: AI can be used to design entirely new peptide sequences incorporating Boc-Gly-Phe for specific applications, such as drug discovery or materials science. These models can explore a vast chemical space to identify candidates with high potential. rsc.org

The integration of AI and ML with robotic platforms further enhances these capabilities, enabling high-throughput synthesis and screening of peptide libraries. acs.org

Advancements in Green Chemistry Principles for Sustainable Protected Peptide Synthesis

The synthesis of protected peptides, including this compound, has traditionally relied on solvents and reagents that raise environmental and safety concerns. rsc.org The principles of green chemistry are driving the development of more sustainable synthetic methods.

Key areas of advancement include:

Green Solvents: Research is focused on replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. rsc.org Propylene carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have shown promise as effective and more environmentally friendly solvents for both solution-phase and solid-phase peptide synthesis. rsc.orgacs.org

Continuous Flow Synthesis: The GREEN CONTINUOUS Liquid-Phase Peptide Synthesis (LPPS) method offers a significant reduction in solvent consumption and allows for the use of lower excesses of reagents compared to traditional solid-phase peptide synthesis (SPPS). aspenapi.com This approach is characterized by the absence of intermediate isolation steps, leading to a more efficient and cleaner process. aspenapi.com

Atom Economy: Efforts are underway to improve the atom economy of peptide coupling reactions by developing more efficient coupling reagents and minimizing the use of protecting groups. acs.org

| Green Chemistry Approach | Traditional Method | Advantages of Green Approach |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Reduced toxicity, lower environmental impact. rsc.org |

| Synthesis Method | Batch Solid-Phase Peptide Synthesis (SPPS) | Significantly less solvent consumption, lower excess of reagents, continuous process. aspenapi.com |

| Reagents | High excess of coupling reagents | Improved atom economy, reduced waste. acs.org |

Development of Novel Orthogonal Protecting Groups and Deprotection Strategies

The success of complex peptide synthesis hinges on the use of orthogonal protecting groups, which can be selectively removed without affecting other protected functionalities. organic-chemistry.orgjku.at In the context of this compound, where the Boc (tert-butyloxycarbonyl) group protects the N-terminus and the OBzl (benzyl ester) group protects the C-terminus, the development of new protecting groups and deprotection strategies is crucial.

Future research in this area will likely focus on:

Minimizing Side Reactions: The formation of byproducts, such as aspartimide when dealing with aspartic acid residues, is a significant challenge in peptide synthesis. researchgate.netnih.gov Novel protecting groups are being designed to be more robust and minimize such side reactions. researchgate.net

Enhanced Orthogonality: The development of protecting groups that are cleavable under increasingly specific and mild conditions will provide chemists with a larger toolbox for synthesizing complex peptides. organic-chemistry.orgjku.at This allows for more intricate molecular designs incorporating the this compound unit.

Compatibility with Green Solvents: New protecting groups must be compatible with the emerging green solvents used in sustainable peptide synthesis.

The Boc group is known for its stability towards most nucleophiles and bases, allowing for an orthogonal strategy with base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.org

Microfluidic and Automated Platforms for Efficient Synthesis and Analysis

Microfluidic and automated platforms are transforming chemical synthesis by offering precise control over reaction conditions in a continuous flow manner. frontiersin.orgunito.it For the synthesis of this compound and its derivatives, these technologies offer several advantages:

Enhanced Efficiency and Safety: Microreactors provide superior heat and mass transfer, leading to faster reaction times and higher yields. beilstein-journals.org The small reaction volumes also enhance safety, especially when dealing with hazardous reagents or exothermic reactions. frontiersin.orgunito.it

Process Intensification: Techniques like reactive extrusion can be used for solvent-free or low-solvent peptide coupling, significantly intensifying the process. frontiersin.orgunito.it

Automation and High-Throughput Screening: Automated platforms can perform multi-step syntheses and purifications with minimal human intervention, enabling the rapid generation of peptide libraries for screening purposes.

These platforms can be integrated with analytical techniques for real-time monitoring and optimization of the synthesis process.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Studies on Reactivity and Conformation

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for gaining insights into the behavior of molecules at the atomic level. researchgate.net For this compound, these methods can be used to:

Predict Conformation: Understanding the three-dimensional structure of this compound and peptides derived from it is crucial for understanding their function. Computational models can predict the preferred conformations of these molecules in different environments. researchgate.net

Study Reactivity: Quantum mechanical calculations can elucidate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and predict potential side products.

Simulate Interactions: MD simulations can model the interaction of peptides containing the Gly-Phe motif with biological targets, such as proteins or membranes, providing valuable information for drug design. nih.gov

The synergy between computational predictions and experimental validation will accelerate the discovery and development of new peptide-based materials and therapeutics. core.ac.uk

Q & A

Q. What are the best practices for designing a comparative study of this compound’s reactivity in different peptide coupling strategies (e.g., Fmoc vs. Boc chemistry)?

- Methodological Answer : Use a split-batch approach to synthesize the same peptide sequence via Fmoc and Boc methods under identical conditions. Compare yields, purity (HPLC), and reaction times. Include negative controls (e.g., uncoupled resin) and validate results with MALDI-TOF for sequence confirmation. Use multivariate analysis to assess cost-benefit trade-offs (e.g., reagent cost vs. yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.